molecular formula C15H15ClN2O3S B11162918 4-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

4-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

Cat. No.: B11162918
M. Wt: 338.8 g/mol
InChI Key: SAAHUWZAIIHDCR-UHFFFAOYSA-N
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Description

4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via a substitution reaction. The final step involves the attachment of the butanoic acid moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid

InChI

InChI=1S/C15H15ClN2O3S/c1-9-13(14(21)17-8-2-3-12(19)20)22-15(18-9)10-4-6-11(16)7-5-10/h4-7H,2-3,8H2,1H3,(H,17,21)(H,19,20)

InChI Key

SAAHUWZAIIHDCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O

Origin of Product

United States

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